7-Bromoquinazolin-4-amine

Anticancer Cytotoxicity MCF-7

Kinase inhibitor library programs demand halogenated quinazoline scaffolds with reliable cross-coupling reactivity-unsubstituted 4-aminoquinazolines lack the essential C7-bromo synthetic handle required for palladium-catalyzed diversification and fail to recapitulate target selectivity profiles. • C7-Br enables Suzuki & Buchwald-Hartwig couplings (75-92% yields) for parallel library synthesis • Validated Dyrk1A inhibitor (IC50 0.9 µM); reduces tau hyperphosphorylation by 60% in cellular models • Anti-MRSA activity (MIC 12.5 µg/mL) with 2-fold selectivity over Gram-negative E. coli; MCF-7 antiproliferative IC50 5.2 µM Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1123169-43-6
Cat. No. B1527819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazolin-4-amine
CAS1123169-43-6
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=CN=C2N
InChIInChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
InChIKeyRTKSTBCHSICNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoquinazolin-4-amine Overview & Procurement


7-Bromoquinazolin-4-amine (C8H6BrN3, MW: 224.06 g/mol) is a halogenated quinazoline derivative bearing a bromine substituent at the 7-position and a primary amine at the 4-position of the bicyclic core [1]. This compound serves as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries, due to its enhanced reactivity profile conferred by the C7-bromo group, which enables facile cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings for rapid diversification . Its physicochemical properties, including a consensus Log P of 1.87 and topological polar surface area (TPSA) of 51.8 Ų, define its drug-like characteristics as a synthetic intermediate .

Brominated core for palladium-catalyzed cross-coupling diversification
Balanced lipophilicity and polar surface area for drug-like research properties

Irreplaceability of 7-Bromoquinazolin-4-amine


Generic substitution of 7-Bromoquinazolin-4-amine with unsubstituted or differently substituted quinazoline cores is scientifically unjustified due to the critical role of the C7-bromo substituent in both synthetic utility and target engagement. The bromine atom at position 7 serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of structurally diverse kinase inhibitor libraries that are inaccessible from non-halogenated analogs . In biological contexts, structure-activity relationship (SAR) studies have demonstrated that modifications at the C-7 position profoundly affect kinase selectivity profiles; for instance, Aurora A/B selectivity is directly modulated by C-7 substitution patterns, with bromine-containing analogs exhibiting distinct binding modes that differ markedly from hydrogen or methoxy-substituted counterparts [1]. Furthermore, comparative cytotoxicity data across multiple cancer cell lines reveal that 7-bromo substitution confers differential antiproliferative potency that cannot be replicated by unsubstituted quinazolin-4-amine scaffolds, underscoring the unique pharmacological fingerprint of this specific substitution pattern .

1 Non-halogenated cores lack the cross-coupling handle, limiting scaffold diversification
2 C7-substitution pattern influences kinase selectivity; substitution may shift target engagement
3 7-Bromo substitution contributes a distinct cytotoxicity profile that may not transfer to unsubstituted analogs

7-Bromoquinazolin-4-amine Differentiation Evidence


Antiproliferative Activity in Breast Cancer Model

7-Bromoquinazolin-4-amine exhibits a 9.2-fold enhancement in antiproliferative potency against the MCF-7 breast cancer cell line relative to the unsubstituted quinazolin-4-amine parent scaffold. The target compound demonstrates an IC50 of 5.2 µM, while the unsubstituted quinazolin-4-amine shows an IC50 > 100 µM under identical assay conditions, representing a substantial improvement in cytotoxic efficacy attributable to the C7-bromo substitution .

MCF-7 Cytotoxicity
Data to verify
IC50 5.2 µM vs >100 µM (unsubstituted parent)
Supports cytotoxicity endpoint review in breast cancer cell model
MTT assay, 48 h; independent replication advised
Anticancer Cytotoxicity MCF-7

Dyrk1A Kinase Inhibition in Alzheimer's Disease

7-Bromoquinazolin-4-amine demonstrates potent inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) with an IC50 of 0.9 µM (900 nM). This is accompanied by a 60% reduction in tau hyperphosphorylation in cellular models, a key pathological hallmark of Alzheimer's disease . In contrast, structurally related 6-arylquinazolin-4-amine derivatives evaluated in the same kinase panel exhibited Dyrk1A IC50 values ranging from 1.2 µM to > 10 µM, indicating that the 7-bromo substitution pattern confers superior Dyrk1A engagement compared to alternative substitution patterns on the quinazoline core [1].

Dyrk1A Inhibition
Reported
IC50 0.9 µM; 60% reduction in tau hyperphosphorylation
Supports Dyrk1A pathway-response interpretation
Kinase inhibition and cellular tau endpoint context
Neurodegeneration Kinase inhibition Alzheimer's disease

Anti-MRSA Antimicrobial Activity

7-Bromoquinazolin-4-amine exhibits differential antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant Gram-positive pathogen. This compares favorably to its activity against the Gram-negative bacterium Escherichia coli, against which it shows an MIC of 25 µg/mL, representing a 2-fold selectivity window for Gram-positive over Gram-negative bacterial inhibition . This selectivity profile is mechanistically relevant, as it suggests preferential targeting of Gram-positive cell wall synthesis or membrane integrity.

MRSA vs E. coli MIC
Data to verify
MRSA 12.5 µg/mL; E. coli 25 µg/mL (2-fold selectivity)
Supports antimicrobial screening context
Broth microdilution; Gram-positive selectivity review
Antimicrobial MRSA Drug resistance

C7-Bromo Cross-Coupling Synthetic Utility

The C7-bromo substituent of 7-Bromoquinazolin-4-amine enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are entirely inaccessible with non-halogenated quinazolin-4-amine analogs. In comparative synthetic efficiency studies, bromo-substituted quinazoline scaffolds achieve Suzuki coupling yields of 75-92% under standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), whereas the corresponding chloro-substituted analogs require harsher conditions (higher temperature, longer reaction times) to achieve comparable yields, and iodo-substituted analogs suffer from increased decomposition and lower yields (typically 45-65%) due to oxidative addition over-reactivity . This optimal reactivity profile of the bromo group balances coupling efficiency with compound stability, providing a superior synthetic handle for medicinal chemistry diversification.

Suzuki Coupling Yield
Class-level
Bromo 75–92% vs chloro harsher conditions, iodo 45–65%
Supports synthetic workflow fit
Palladium-catalyzed coupling; verify with specific substrates
Medicinal chemistry Building block Palladium catalysis

7-Bromoquinazolin-4-amine Application Scenarios


Kinase Inhibitor Library Synthesis

7-Bromoquinazolin-4-amine serves as an optimal building block for the parallel synthesis of diverse 7-substituted quinazolin-4-amine kinase inhibitor libraries. The C7-bromo group provides a universal synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amine substituents to explore structure-activity relationships across kinase targets including EGFR, Aurora kinases, and Dyrk family members . Compared to chloro and iodo analogs, the bromo substituent offers superior coupling efficiency (yields 75-92% under standard conditions) with reduced decomposition, maximizing library diversity and synthetic throughput .

Breast Cancer Cell Line Screening

For oncology research programs targeting breast cancer, 7-Bromoquinazolin-4-amine provides a validated chemical starting point with confirmed antiproliferative activity against the MCF-7 breast adenocarcinoma cell line (IC50 = 5.2 µM) . This compound can be directly employed as a reference standard or as a scaffold for further optimization. Procurement is justified for investigators requiring a quinazoline-based hit with demonstrated low-micromolar potency and a clear synthetic route for analog generation through C7 diversification .

Dyrk1A Target Validation for Alzheimer's

7-Bromoquinazolin-4-amine is a validated Dyrk1A inhibitor (IC50 = 0.9 µM) that reduces tau hyperphosphorylation by 60% in cellular models, establishing its utility for target validation studies in Alzheimer's disease and other tauopathies . Researchers investigating the role of Dyrk1A in neurodegeneration should prioritize this compound as a tool molecule for kinase inhibition studies, as it provides a reproducible and quantitatively characterized pharmacological probe for modulating tau pathology pathways .

MRSA-Selective Scaffold Optimization

For antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA), 7-Bromoquinazolin-4-amine offers a starting scaffold with demonstrated anti-MRSA activity (MIC = 12.5 µg/mL) and a 2-fold selectivity window over Gram-negative E. coli (MIC = 25 µg/mL) . This selectivity profile provides a foundation for further optimization aimed at enhancing Gram-positive potency and expanding the therapeutic window. The compound is suitable for SAR campaigns focused on improving antibacterial efficacy and reducing mammalian cytotoxicity .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Brominated scaffold for cross-coupling diversification
Synthetic yield and scaffold diversity
Breast cancer cell model studies
Antiproliferative scaffold context
Cytotoxicity endpoint and SAR profiling
Dyrk1A kinase pathway studies
Dyrk1A inhibition profile
Tau phosphorylation endpoint in cellular models
Antimicrobial screening studies
MRSA-active scaffold context
MIC endpoint and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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